![molecular formula C9H14OS2 B14309167 3-[Bis(methylsulfanyl)methylidene]hex-5-en-2-one CAS No. 116145-43-8](/img/structure/B14309167.png)
3-[Bis(methylsulfanyl)methylidene]hex-5-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Bis(methylsulfanyl)methylidene]hex-5-en-2-one is an organic compound with a unique structure characterized by the presence of bis(methylsulfanyl) groups and a hex-5-en-2-one backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(methylsulfanyl)methylidene]hex-5-en-2-one typically involves the reaction of Meldrum’s acid with carbon disulfide in a one-pot process . The reaction conditions often require a base such as potassium carbonate and a solvent like acetone. The reaction proceeds through the formation of an intermediate, which then undergoes further transformations to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-[Bis(methylsulfanyl)methylidene]hex-5-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bis(methylsulfanyl) groups, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or thiols.
Substitution: Alkylated derivatives.
Applications De Recherche Scientifique
3-[Bis(methylsulfanyl)methylidene]hex-5-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[Bis(methylsulfanyl)methylidene]hex-5-en-2-one involves its interaction with various molecular targets. The bis(methylsulfanyl) groups can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Methylphenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one
- 3-[Bis(methylsulfanyl)methylidene]thiolan-2-one
- 3-[Bis(methylsulfanyl)methylidene]-1,4,4a,5,6,7,8,8a-octahydronaphthalen-2-one
Uniqueness
3-[Bis(methylsulfanyl)methylidene]hex-5-en-2-one stands out due to its hex-5-en-2-one backbone, which imparts unique chemical properties and reactivity
Propriétés
Numéro CAS |
116145-43-8 |
|---|---|
Formule moléculaire |
C9H14OS2 |
Poids moléculaire |
202.3 g/mol |
Nom IUPAC |
3-[bis(methylsulfanyl)methylidene]hex-5-en-2-one |
InChI |
InChI=1S/C9H14OS2/c1-5-6-8(7(2)10)9(11-3)12-4/h5H,1,6H2,2-4H3 |
Clé InChI |
GISYQWKMTPXHRU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=C(SC)SC)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


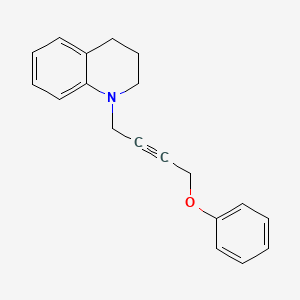
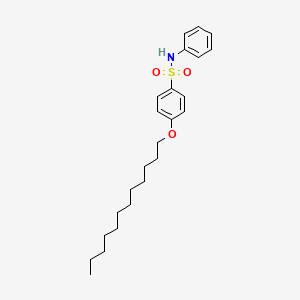
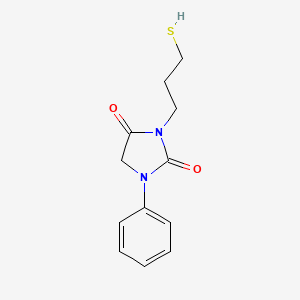
![2,4-Diphenyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B14309103.png)
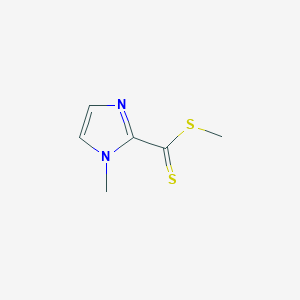
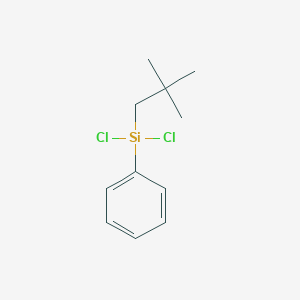


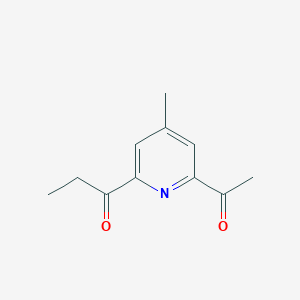
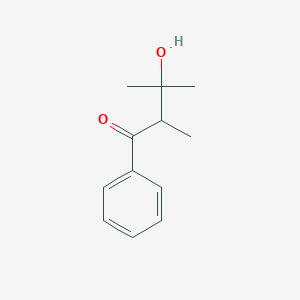
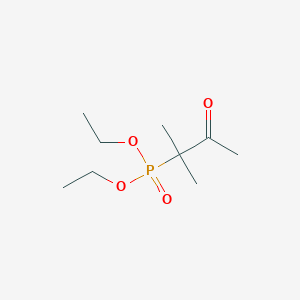
![4,5,7,7-Tetramethyl-3,7-dihydro-2H-pyrano[2,3-d]pyrimidin-2-one](/img/structure/B14309148.png)

![(2-Ethylhexyl)[(2-ethylhexyl)oxy]oxophosphanium](/img/structure/B14309161.png)
